Cas no 945262-36-2 (3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine)

3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound featuring a fused triazolopyrazine core with a difluoromethyl substituent at the 3-position. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The difluoromethyl group enhances metabolic stability and bioavailability, while the triazolopyrazine scaffold offers versatile reactivity for further functionalization. Its rigid, planar geometry facilitates interactions with biological targets, particularly in enzyme inhibition applications. The compound's synthetic accessibility and modularity further support its utility as a key intermediate in the development of novel active ingredients. Its physicochemical profile balances lipophilicity and polarity, optimizing suitability for drug discovery and crop protection applications.
3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine structure
945262-36-2 structure
Product Name:3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
CAS No:945262-36-2
MF:C6H4F2N4
MW:170.119566917419
CID:6847530
PubChem ID:86685649
Update Time:2025-10-31

3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine Chemical and Physical Properties

Names and Identifiers

    • 3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
    • DB-378115
    • 3-(Difluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
    • 3-difluoromethyl[1,2,4]triazolo[4,3-a]pyrazine
    • EN300-7830111
    • 945262-36-2
    • SCHEMBL14956790
    • Inchi: 1S/C6H4F2N4/c7-5(8)6-11-10-4-3-9-1-2-12(4)6/h1-3,5H
    • InChI Key: SGMCGPUNBVSXKH-UHFFFAOYSA-N
    • SMILES: FC(C1=NN=C2C=NC=CN12)F

Computed Properties

  • Exact Mass: 170.04040247Da
  • Monoisotopic Mass: 170.04040247Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 43.1Ų

3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P027UDE-50mg
3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
945262-36-2 94%
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$300.00 2024-04-19
1PlusChem
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1PlusChem
1P027UDE-250mg
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$588.00 2024-04-19
1PlusChem
1P027UDE-500mg
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$888.00 2024-04-19
1PlusChem
1P027UDE-1g
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1PlusChem
1P027UDE-2.5g
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1PlusChem
1P027UDE-5g
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1PlusChem
1P027UDE-10g
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Enamine
EN300-7830111-0.05g
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3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine Related Literature

Additional information on 3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

Comprehensive Overview of 3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine (CAS No. 945262-36-2)

The compound 3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine (CAS No. 945262-36-2) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. With the increasing demand for novel bioactive compounds, this molecule stands out for its potential applications in drug discovery and crop protection. Its difluoromethyl group and triazolopyrazine core contribute to its reactivity and versatility, making it a subject of interest for researchers exploring new therapeutic and agricultural solutions.

In recent years, the search for triazolo[4,3-a]pyrazine derivatives has surged, particularly in the context of small molecule drug development and sustainable agriculture. The incorporation of fluorine atoms, as seen in the difluoromethyl moiety, is a common strategy to enhance metabolic stability and bioavailability. This aligns with the growing trend of fluorinated compounds in medicinal chemistry, a topic frequently searched in academic and industrial databases. Researchers are particularly interested in how CAS No. 945262-36-2 can be optimized for targeted drug delivery or pesticide formulations, addressing challenges like resistance and environmental impact.

The structural elegance of 3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine lies in its ability to interact with biological targets such as enzymes and receptors. Its triazole and pyrazine rings offer multiple sites for functionalization, enabling the creation of libraries of analogs for high-throughput screening. This is particularly relevant in the era of AI-driven drug discovery, where computational models predict the bioactivity of such compounds. Online queries often revolve around the synthetic routes for triazolopyrazines or their mechanisms of action, reflecting the compound's interdisciplinary appeal.

From an industrial perspective, CAS No. 945262-36-2 is also explored for its potential in material science. The difluoromethyl group can influence electronic properties, making it a candidate for organic semiconductors or ligands in catalysis. These applications tie into broader discussions about green chemistry and renewable energy, which dominate scientific and public discourse. As sustainability becomes a priority, the role of fluorinated heterocycles like this compound in eco-friendly technologies is a hot topic.

In summary, 3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine represents a multifaceted tool for innovation across industries. Its relevance to drug design, agrochemical development, and advanced materials ensures its place in ongoing research. For those searching where to buy 945262-36-2 or safety data for triazolopyrazines, it’s critical to consult reputable suppliers and peer-reviewed studies to ensure responsible use and compliance with regulations.

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